Resomycin C

Natural product chemistry Structural elucidation Anthracyclinone antibiotics

Resomycin C (molecular formula C21H14O6, MW 362.3 g/mol) is a tetracyclic anthracyclinone antibiotic first isolated from the terrestrial Streptomyces sp. GW71/2497.

Molecular Formula C21H14O6
Molecular Weight 362.3 g/mol
Cat. No. B1247976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResomycin C
Synonymsresomycin C
Molecular FormulaC21H14O6
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC
InChIInChI=1S/C21H14O6/c1-9-6-7-10-12(15(9)21(26)27-2)8-13-17(19(10)24)20(25)16-11(18(13)23)4-3-5-14(16)22/h3-8,22,24H,1-2H3
InChIKeyITFQAKHLOKEJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resomycin C – Fully Aromatized Anthracyclinone and Key Intermediate for Chartreusin Biosynthesis


Resomycin C (molecular formula C21H14O6, MW 362.3 g/mol) is a tetracyclic anthracyclinone antibiotic first isolated from the terrestrial Streptomyces sp. GW71/2497 [1]. Unlike its co‑isolated congeners resomycin A and B, resomycin C possesses a completely aromatic D‑ring, as evidenced by the absence of aliphatic methylene signals in its 1H NMR spectrum [1]. This fully aromatized structure renders resomycin C the committed biosynthetic intermediate en route to the pentacyclic antiproliferative natural product chartreusin, a scaffold that has progressed to phase II clinical trials for breast cancer [2].

Why Resomycin A or B Cannot Replace Resomycin C in Chartreusin‑Targeted Research


Although resomycins A, B, and C share a common anthracyclinone core, only resomycin C possesses the fully aromatic D‑ring that is absolutely required for the downstream oxidative rearrangement leading to chartreusin. The flavin‑dependent monooxygenase ChaZ and the ketoreductase ChaE specifically recognize the aromatic D‑ring of resomycin C to catalyze a Baeyer–Villiger oxidation and subsequent carbon‑skeleton rearrangement, respectively [1][2]. Resomycin A and B, which retain partially saturated D‑rings, are not substrates for these tailoring enzymes and therefore cannot enter the chartreusin pathway [1]. Consequently, any research program targeting chartreusin biosynthesis, metabolic engineering, or semisynthetic derivatization must procure resomycin C; substitution with resomycin A or B would entirely fail to yield the pentacyclic chartreusin scaffold.

Resomycin C – Quantitative Differentiation Evidence vs. Closest Analogs


D‑Ring Aromaticity: Resomycin C vs. Resomycin A and B

High‑resolution mass spectrometry and NMR analysis confirmed that resomycin C (C21H14O6) contains two fewer hydrogen atoms than resomycin B (C21H16O6) and four fewer than resomycin A (C21H18O7), consistent with a fully aromatic D‑ring [1]. The 1H NMR spectrum of resomycin C lacks the aliphatic methylene signals that are clearly present in resomycin A and B [1].

Natural product chemistry Structural elucidation Anthracyclinone antibiotics

Exclusive Substrate for Chartreusin Oxidative Rearrangement Cascade

Resomycin C is the only resomycin congener that serves as a substrate for the ChaZ monooxygenase and ChaE ketoreductase, which together convert it to the pentacyclic chartreusin intermediate [1][2]. In vitro reconstitution experiments demonstrated that ChaZ catalyzes a Baeyer–Villiger oxidation specifically on resomycin C, followed by ChaE‑mediated skeletal rearrangement [2]. Resomycin A and B are not accepted by ChaZ, and no conversion to the pentacyclic scaffold is observed [1][2].

Biosynthetic pathway engineering Enzymology Chartreusin biosynthesis

Heterologous Production Efficiency: Near‑Complete Conversion of Auramycinone to Resomycin C

Co‑expression of the native chaX, chaU, and chaJ genes in Streptomyces coelicolor M1152ΔmatAB led to near‑complete conversion of the precursor auramycinone (6) to resomycin C (4) [1]. In contrast, substitution of chaX with the heterologous reductase gene kstA16 resulted in only partial conversion, with significant accumulation of intermediates [1]. The engineered strain achieved an auramycinone titer of 77.78 mg/L, and the downstream three‑enzyme cascade converted this pool essentially quantitatively to resomycin C [1].

Metabolic engineering Synthetic biology Anthracycline production

Comparative Antibacterial Activity of Resomycin Congeners

In agar diffusion assays, resomycin C, resomycin A, resomycin B, and 7‑deoxyauramycinone all exhibited MIC values of approximately 20 μg/mL against Bacillus subtilis, Streptomyces viridochromogenes (Tü 57), Staphylococcus aureus, and Escherichia coli [1]. No significant differences in antibacterial potency were detected among the four compounds [1]. This parity in direct antimicrobial activity underscores that the procurement value of resomycin C lies not in superior antibacterial potency but in its unique downstream biosynthetic utility.

Antimicrobial screening Anthracyclinone antibiotics MIC determination

Resomycin C – Preferred Application Scenarios Based on Differential Evidence


Chartreusin Biosynthetic Pathway Reconstitution and Metabolic Engineering

Resomycin C is the irreplaceable intermediate for assembling the complete chartreusin biosynthetic pathway in heterologous hosts. The three‑enzyme cascade (ChaX/ChaU/ChaJ) that produces resomycin C from auramycinone has been functionally reconstituted in Streptomyces coelicolor, enabling scalable fermentation‑based production [1]. Researchers aiming to overproduce chartreusin or its analogs should prioritize resomycin C as the pathway intermediate, as resomycin A or B cannot be processed by the subsequent ChaZ/ChaE tailoring enzymes [1][2].

Enzymatic Studies of SnoaL‑Family Cyclases and Non‑Canonical Dehydration Reactions

The D‑ring aromatization of resomycin C is catalyzed by a unique two‑enzyme system (ChaU and ChaX) that employs an unprecedented dehydration mechanism involving carbanion and carbocation intermediates [1]. Resomycin C serves as both the product standard and the reference substrate for studying the catalytic repertoire of the SnoaL protein family, which has been implicated in anthracycline fourth‑ring cyclization and hydroxylation [1]. Resomycin A and B cannot substitute because their partially saturated D‑rings preclude the aromatization reaction that defines this enzyme system.

Semisynthetic Derivatization to Chartreusin Analogs for Anticancer Drug Discovery

As the direct precursor to the chartreusin aglycone, resomycin C provides a starting point for chemoenzymatic synthesis of chartreusin derivatives, including the clinically investigated elsamicin A and IST‑622 [1]. The ChaZ/ChaE‑mediated oxidative rearrangement specifically requires the fully aromatic D‑ring of resomycin C [2]. Procurement of resomycin C is therefore essential for medicinal chemistry campaigns aimed at generating novel chartreusin‑based antiproliferative agents.

Reference Standard for Analytical Method Development in Anthracyclinone Screening

The distinct UV‑Vis absorbance and chromatographic retention of fully aromatized resomycin C, relative to its partially saturated analogs resomycin A and B, make it a valuable reference standard for HPLC and LC‑MS method development in natural product screening programs targeting anthracyclinone antibiotics [1]. Its unique D‑ring aromatic signature facilitates unambiguous identification in complex fermentation extracts.

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